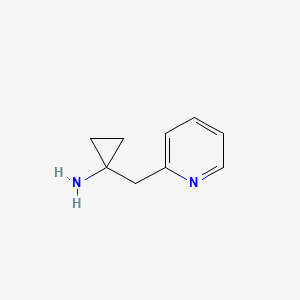

1-(2-Pyridinylmethyl)cyclopropanamine

説明

BenchChem offers high-quality 1-(2-Pyridinylmethyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyridinylmethyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H12N2 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC名 |

1-(pyridin-2-ylmethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H12N2/c10-9(4-5-9)7-8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 |

InChIキー |

HUCWJXXWGJFMHW-UHFFFAOYSA-N |

正規SMILES |

C1CC1(CC2=CC=CC=N2)N |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-(2-Pyridinylmethyl)cyclopropanamine

The following technical guide details the synthesis and characterization of 1-(2-Pyridinylmethyl)cyclopropanamine , a high-value pharmacophore combining the conformational rigidity of a cyclopropane ring with the chelating and hydrogen-bonding potential of a pyridine moiety.

Technical Whitepaper | Version 1.0

Executive Summary

Compound: 1-(2-Pyridinylmethyl)cyclopropanamine (also known as 1-[(pyridin-2-yl)methyl]cyclopropan-1-amine).

Molecular Formula: C

This guide presents two distinct synthetic pathways:

-

Method A (Direct): The Kulinkovich-Szymoniak reaction, offering a rapid, one-step construction from the nitrile.

-

Method B (Robust): A stepwise Alkylation-Curtius rearrangement sequence, preferred for large-scale production or when titanium sensitivity is an issue.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the cyclopropane ring or the installation of the amine.

Figure 1: Retrosynthetic logic showing the Titanium-mediated direct route (Left) and the Classical Alkylation route (Right).

Method A: The Kulinkovich-Szymoniak Reaction

This method is the most atom-economical, converting a nitrile directly into a primary cyclopropylamine using a Grignard reagent as the source of the cyclopropane carbons.

Mechanistic Insight

The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide. This species acts as a 1,2-dicarbanion equivalent, inserting into the nitrile triple bond. A Lewis acid (

Figure 2: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Experimental Protocol

Reagents:

-

2-Pyridylacetonitrile (1.0 equiv)

-

Ethylmagnesium bromide (3.0 M in Et2O, 2.2 equiv)

-

Titanium(IV) isopropoxide (1.1 equiv) — Note: Stoichiometric Ti is recommended over catalytic due to potential coordination by the pyridine nitrogen.

-

Boron trifluoride diethyl etherate (

) (2.0 equiv) -

Solvent: Anhydrous THF/Ether (1:1)

Procedure:

-

Titanacycle Formation: In a flame-dried flask under Argon, dissolve 2-pyridylacetonitrile (10 mmol) and Ti(OiPr)

(11 mmol) in anhydrous THF (20 mL). -

Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise via syringe pump over 30 minutes. The solution will turn dark brown/black.

-

Warming: Allow the mixture to warm to 0°C and stir for 1 hour.

-

Lewis Acid Activation: Add

(20 mmol) dropwise at 0°C. Stir for 30 minutes, then allow to warm to room temperature. -

Quench: Carefully quench with 10% aqueous NaOH (caution: exothermic).

-

Workup: Dilute with diethyl ether, filter through a Celite pad to remove Titanium salts. Extract the aqueous layer with ether (3x).

-

Purification: The crude amine is often purified by Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH >12 with NaOH, extract with DCM) followed by distillation or column chromatography (DCM/MeOH/NH

OH).

Method B: Alkylation-Curtius Sequence

This route avoids heavy metal stoichiometry and is preferred if the pyridine moiety interferes with the Titanium catalyst in Method A.

Workflow Overview

-

Alkylation: Deprotonation of ethyl cyclopropanecarboxylate and alkylation with 2-(chloromethyl)pyridine.

-

Saponification: Hydrolysis of the ester to the carboxylic acid.

-

Curtius Rearrangement: Conversion of the acid to the isocyanate, then hydrolysis to the amine.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-pyridylmethyl)cyclopropanecarboxylate

-

Reagents: Ethyl cyclopropanecarboxylate (10 mmol), LDA (11 mmol), 2-(chloromethyl)pyridine (free base, 10 mmol).

-

Procedure:

-

Generate LDA in THF at -78°C.

-

Add ethyl cyclopropanecarboxylate dropwise. Stir 30 min.

-

Add 2-(chloromethyl)pyridine (freshly prepared from HCl salt).

-

Warm to RT and reflux for 2 hours.

-

Quench with

, extract with EtOAc.

-

Step 2: Saponification

-

Reflux the ester in EtOH/H

O with 2.0 equiv NaOH for 4 hours. Acidify to pH 5 (carefully, to avoid zwitterion solubility issues) and extract or lyophilize.

Step 3: Curtius Rearrangement (One-Pot)

-

Reagents: Carboxylic Acid (Step 2 product), Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

-BuOH). -

Procedure:

-

Dissolve Acid (5 mmol) and TEA (6 mmol) in Toluene.

-

Add DPPA (5.5 mmol) at 0°C. Stir 1h at RT.

-

Heat to 80°C for 2 hours (evolution of

gas indicates isocyanate formation). -

Add excess

-BuOH and reflux overnight to form the Boc-protected amine. -

Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to yield the target amine as the hydrochloride salt.

-

Characterization Data (Expected)

The following data represents the expected spectral signature for 1-(2-Pyridinylmethyl)cyclopropanamine.

| Technique | Parameter | Expected Value/Signal | Assignment |

| Cyclopropane | Ring | ||

| Bridge | |||

| Pyridine | C5-H, C3-H, C4-H, C6-H (typical Py shifts) | ||

| Amine | |||

| Cyclopropane | Ring | ||

| Bridge | |||

| Pyridine | Aromatic carbons (C2 is ipso) | ||

| MS (ESI) | [M+H] | 149.1 m/z | Base peak |

Safety and Handling

-

2-Pyridylacetonitrile: Toxic by inhalation and ingestion. Releases cyanide upon combustion or strong acid hydrolysis. Handle in a fume hood.

-

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

. -

Azides (Method B): DPPA is potentially explosive. Do not distill reaction mixtures containing azides to dryness.

-

Storage: The free amine may absorb

from air. Store as the Hydrochloride (HCl) or Dihydrochloride salt under Argon at -20°C.

References

-

Kulinkovich-Szymoniak Reaction (Original): Bertus, P., & Szymoniak, J. (2001).[1][2][3] "New and easy route to primary cyclopropylamines from nitriles."[1][2][3][4] Chemical Communications, (18), 1792-1793. Link

-

Titanium-Mediated Synthesis Review: de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004).[5] "Titanium-mediated syntheses of cyclopropylamines." Journal of Organometallic Chemistry, 689(12), 2033-2055. Link

-

Curtius Rearrangement on Cyclopropanes: Brackmann, F., & de Meijere, A. (2005). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 7, 1003–1006. Link

-

Pyridine Compatibility in Metal Catalysis: Whittaker, R. E., et al. (2014). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Chemistry – A European Journal, 20(32), 9828-9859. Link

Sources

- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 2. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 4. Cyclopropylamine - Explore the Science & Experts | ideXlab [idexlab.com]

- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

Introduction: The Strategic Importance of 1-(2-Pyridinylmethyl)cyclopropanamine

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Pyridinylmethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rational design of small-molecule drugs hinges on a deep understanding of their fundamental physicochemical properties. The molecule 1-(2-Pyridinylmethyl)cyclopropanamine represents a confluence of two high-value structural motifs: the pyridine ring and the cyclopropylamine moiety. The pyridine ring is the second most abundant heterocyclic scaffold found in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its tunable electronic properties.[1] The cyclopropyl group, far from being a simple saturated ring, is a versatile modulator of drug properties. Its inherent ring strain and unique electronic character—with shortened C-C bonds and enhanced π-character—can significantly enhance metabolic stability, improve binding affinity to biological targets, and favorably alter pharmacokinetic profiles.[2]

The incorporation of a cyclopropylamine, in particular, has been a successful strategy in the development of antibiotics and other therapeutic agents, where it can enhance antibacterial efficacy and influence key parameters like pKa to improve cell permeability.[2][3] This guide, therefore, provides not just a summary of the core physicochemical properties of 1-(2-Pyridinylmethyl)cyclopropanamine but also a detailed exploration of the expert-driven experimental methodologies used to determine them, offering field-proven insights for drug development professionals.

Core Physicochemical Profile

Direct experimental data for 1-(2-Pyridinylmethyl)cyclopropanamine is not extensively published. The following table summarizes key properties based on the known contributions of its constituent chemical fragments and computational predictions for structurally similar molecules. These values serve as critical starting points for experimental design and hypothesis testing.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₂N₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 148.21 g/mol | Influences diffusion rates, membrane permeability, and formulation characteristics. |

| pKa¹ (Pyridinium ion) | ~5.0 - 5.5 | The pyridine nitrogen's basicity is crucial. In the acidic environment of the stomach, it will be protonated, affecting solubility and absorption. |

| pKa² (Cyclopropylammonium ion) | ~9.0 - 9.5 | The primary amine's basicity is higher. At physiological pH (7.4), this group will be predominantly protonated (cationic), strongly influencing solubility, receptor interactions, and potential for P-glycoprotein efflux.[2] |

| logP (Octanol-Water Partition Coefficient) | 0.1 - 1.0 | This value suggests a relatively hydrophilic to balanced character. A low logP indicates good aqueous solubility but may limit membrane permeability.[4][5] |

| Aqueous Solubility | pH-dependent | Solubility will be highest at low pH where both nitrogen atoms are protonated, and lowest at high pH where the molecule is neutral. Assessing solubility across a pH range is critical.[6] |

Part 1: The Acid Dissociation Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for an ionizable drug candidate. It governs the degree of ionization at a given pH, which in turn dictates solubility, absorption, distribution, and target binding. For 1-(2-Pyridinylmethyl)cyclopropanamine, with its two basic nitrogen centers, determining both pKa values is essential.

Causality Behind Experimental Choice: Why Multiple Methods?

No single method for pKa determination is universally superior; the choice is dictated by compound availability, purity, solubility, and the presence of a chromophore.

-

Potentiometric Titration is the gold standard for compounds available in sufficient quantity and with adequate solubility. It provides a direct measure of proton consumption.[7]

-

UV-Vis Spectrophotometry is ideal for compounds with a UV-active chromophore (like the pyridine ring) that changes upon ionization. It requires very little material and is suitable for poorly soluble compounds.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method that does not require a chromophore and can pinpoint the exact site of protonation by observing changes in the chemical shifts of nearby protons as a function of pH.[8][9]

Experimental Protocol 1: Potentiometric Titration for pKa Determination

This method involves monitoring pH as a strong acid or base is incrementally added to a solution of the analyte. The pKa is the pH at which the amine is 50% protonated, identified as the midpoint of the titration curve.[10]

Methodology:

-

Preparation: Accurately prepare a ~0.01 M solution of 1-(2-Pyridinylmethyl)cyclopropanamine in deionized water. Prepare standardized ~0.1 M HCl and ~0.1 M NaOH solutions.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[10]

-

Titration:

-

Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

The resulting sigmoid curve will show two equivalence points corresponding to the two basic nitrogens.

-

The pKa value for each amine is determined from the pH at the half-equivalence point (the exact center of the flat buffer region of the curve).[8]

-

Caption: Workflow for pKa determination by potentiometric titration.

Part 2: The Partition Coefficient (logP)

LogP is the measure of a compound's lipophilicity, defined as the logarithm of its partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.[11] It is a critical predictor of a drug's absorption, membrane permeability, and potential for off-target toxicity. For drug candidates, a logP value between 1 and 3 is often considered optimal, though this is highly dependent on the therapeutic target.

Causality Behind Experimental Choice: The Gold Standard and High-Throughput Alternatives

-

Shake-Flask Method: This is the traditional and most reliable "gold standard" method for determining logP.[11] It directly measures the concentration of the analyte in both phases at equilibrium. Its primary drawbacks are that it is labor-intensive and requires a significant amount of the compound.[12]

-

HPLC-Based Methods: High-Performance Liquid Chromatography (HPLC) offers a faster, automated alternative that requires much less compound.[12] It correlates a compound's retention time on a reverse-phase column with known logP values of standard compounds. While efficient, it is an indirect measurement and must be carefully validated.[12]

Experimental Protocol 2: Shake-Flask Method for logP Determination

This protocol directly measures the equilibrium distribution of the analyte between n-octanol and a buffered aqueous phase.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at a pH where the analyte is in its neutral (un-ionized) form (e.g., pH > 10 for 1-(2-Pyridinylmethyl)cyclopropanamine). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the analyte in the pre-saturated n-octanol.

-

Partitioning:

-

In a separatory funnel or vial, combine a precise volume of the analyte-containing n-octanol with a precise volume of the pre-saturated buffer (e.g., a 1:1 ratio).

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

-

Concentration Analysis:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation: Calculate logP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer]).[11]

Caption: Workflow for logP determination by the shake-flask method.

Part 3: Aqueous Solubility

Aqueous solubility is a fundamental property that dictates a drug's dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[13] Poor solubility is a primary reason for the failure of promising drug candidates.[14] It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "true" solubility and is determined using methods like the shake-flask technique.[6]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), begins to precipitate. This high-throughput method is used to rank compounds in early discovery but can overestimate true solubility.[14][15]

Experimental Protocol 3: Nephelometric Kinetic Solubility Assay

This high-throughput method uses light scattering to detect the formation of precipitate as the compound is added to an aqueous buffer from a DMSO stock solution. It is ideal for screening large numbers of compounds early in the discovery process.[15][16]

Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of the analyte in 100% DMSO (e.g., 10 mM).

-

Fill the wells of a microplate with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Execution:

-

Place the microplate into a microplate nephelometer, such as a BMG LABTECH NEPHELOstar Plus.[15]

-

The instrument's injectors will add a small volume of the DMSO stock solution into the buffer-filled wells.

-

The instrument continuously monitors the solution for an increase in light scattering (measured at 90°), which indicates the formation of a precipitate (the "cloud point").[16]

-

-

Data Analysis:

-

The concentration at which precipitation is first detected is recorded as the kinetic solubility.

-

The experiment is typically run across a dilution series to determine the solubility value more accurately.

-

Caption: Workflow for kinetic solubility by nephelometry.

Conclusion

1-(2-Pyridinylmethyl)cyclopropanamine is a compound of significant interest due to its combination of medicinally relevant structural motifs. While specific experimental data on this exact molecule is emerging, a thorough understanding of its key physicochemical properties—pKa, logP, and solubility—can be expertly guided by established principles and robust experimental protocols. The application of the detailed methodologies presented in this guide provides the self-validating systems necessary for making confident, data-driven decisions in the complex process of drug discovery and development. By explaining the causality behind experimental choices and grounding claims in authoritative standards, this guide empowers researchers to effectively characterize this and other novel chemical entities.

References

-

Klan, P., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

-

Bentz, J., & Ecker, G. F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Technology Networks. [Link]

-

Zaccone, M. A., & Wentz, M. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

ULM. Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

Silicon Analyst. (2026). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Medium. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Wróbel, R., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Pharmaffiliates. CAS No : 765-30-0| Chemical Name : Cyclopropanamine. Pharmaffiliates. [Link]

-

Gardarsdottir, H. (2025). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

-

Jia, Y., et al. (2023). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC. [Link]

- Google Patents. (1986). EP0205403B1 - Process for the manufacture of cyclopropylamine.

-

PubChem. N-(pyrimidin-5-ylmethyl)cyclopropanamine. PubChem. [Link]

-

IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]

-

EPA. (2025). Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Properties. EPA CompTox Chemicals Dashboard. [Link]

-

Beletskaya, M. G., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

-

PubChem. N-[[2-[(cyclopropylamino)methyl]phenyl]methyl]-2,2-dimethyl-N-[2-oxo-2-[(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)amino]ethyl]propanamide. PubChem. [Link]

-

Cheméo. Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Cheméo. [Link]

-

Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(pyrimidin-5-ylmethyl)cyclopropanamine | C8H11N3 | CID 62762931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. raytor.com [raytor.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pennwest.edu [pennwest.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. longdom.org [longdom.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. rheolution.com [rheolution.com]

Technical Deep Dive: 1-(2-Pyridinylmethyl)cyclopropanamine Mechanism of Action

The following technical guide details the mechanism of action (MoA) for 1-(2-Pyridinylmethyl)cyclopropanamine , a representative molecule of the 1-substituted cyclopropylamine class of inhibitors.

This compound is functionally categorized as a mechanism-based irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Its design leverages the unique reactivity of the strained cyclopropane ring to covalently modify the enzyme's flavin adenine dinucleotide (FAD) cofactor, thereby silencing its demethylase activity.

Executive Summary

1-(2-Pyridinylmethyl)cyclopropanamine is a synthetic small molecule belonging to the class of 1-substituted cyclopropylamines . Unlike the classical LSD1 inhibitor tranylcypromine (which is 2-substituted), this scaffold positions the aryl-alkyl substituent on the same carbon as the amine (geminal substitution).

-

Primary Target: Lysine-Specific Demethylase 1 (LSD1 / KDM1A).[1][2]

-

Mechanism Type: Suicide Inhibition (Mechanism-Based Inactivation).

-

Therapeutic Utility: Epigenetic modulation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) by reactivating silenced tumor suppressor genes.

Chemical Identity & Structural Pharmacology

The molecule consists of two critical pharmacophores:

-

The Warhead (Cyclopropylamine): A strained three-membered ring containing a primary amine. This moiety mimics the

-amino group of the substrate (Histone H3 Lysine 4) but possesses latent reactivity triggered by enzymatic oxidation. -

The Recognition Motif (2-Pyridinylmethyl): A heteroaryl-methyl group attached at the C1 position. This substituent occupies the large hydrophobic substrate-binding pocket of LSD1, providing binding affinity and orientation selectivity over related monoamine oxidases (MAO-A/B).

| Feature | Structural Component | Function |

| Warhead | Cyclopropylamine (CPA) | Undergoes radical ring opening upon oxidation by FAD. |

| Linker | C1-Geminal Substitution | Positions the warhead for optimal attack on N5 of FAD. |

| Anchor | Pyridine Ring | Interacts with active site residues (e.g., Val333, Val811) via hydrophobic or H-bond interactions. |

Mechanism of Action: The Catalytic Inactivation Cycle

The inhibition of LSD1 by 1-(2-Pyridinylmethyl)cyclopropanamine is not a simple lock-and-key binding event. It is a dynamic chemical reaction that hijacks the enzyme's own catalytic machinery.

Phase 1: Substrate Recognition & Oxidation

The inhibitor binds to the LSD1 active site, mimicking the methylated lysine substrate. The FAD cofactor accepts a hydride (or performs a single electron transfer), attempting to oxidize the amine to an imine.

Phase 2: Radical Ring Opening

Unlike a normal substrate, the intermediate formed is a cyclopropylaminyl radical (or cation). The high ring strain (~27.5 kcal/mol) drives the immediate opening of the cyclopropane ring, generating a highly reactive methylene radical species.

Phase 3: Covalent Adduct Formation

This reactive radical intermediate attacks the FAD cofactor. For 1-substituted cyclopropylamines, the attack predominantly occurs at the N5 or C4a position of the isoalloxazine ring, forming a stable covalent bond.

Phase 4: Irreversible Silencing

Once the covalent adduct is formed, the FAD cofactor is permanently modified. LSD1 can no longer accept electrons from histone substrates, effectively halting the demethylation of H3K4me1/2. This leads to the accumulation of activating methylation marks (H3K4me2/3) at gene promoters.

Pathway Visualization

Caption: The suicide inhibition cascade of LSD1 by 1-substituted cyclopropylamines, resulting in permanent enzyme inactivation.[3]

Experimental Validation Protocols

To validate the mechanism of action for this specific molecule, the following assays are standard in drug discovery workflows.

A. Biochemical Inhibition Assay (IC50 & kinact/KI)

Objective: Quantify the potency and kinetics of inactivation.

-

Reagents: Recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, Peroxidase/Amplex Red (coupling system).

-

Protocol:

-

Incubate LSD1 with varying concentrations of 1-(2-Pyridinylmethyl)cyclopropanamine for 30 min (pre-incubation is critical for irreversible inhibitors).

-

Add H3K4me2 peptide to initiate the reaction.

-

Measure H2O2 production via fluorescence (Ex 530nm / Em 590nm).

-

-

Expected Result: Time-dependent decrease in IC50, characteristic of irreversible inhibition.

B. Mass Spectrometry Adduct Confirmation

Objective: Confirm covalent binding to FAD.

-

Protocol:

-

Incubate inhibitor with LSD1 (10 µM) for 1 hour.

-

Denature protein or extract cofactor.

-

Analyze via LC-MS/MS.

-

-

Expected Result: A mass shift corresponding to the FAD molecular weight + Inhibitor molecular weight - 2H (oxidation).

-

Mass Shift: FAD (785 Da) + Inhibitor (148 Da) ≈ 931-933 Da complex.

-

C. Cellular Target Engagement (Western Blot)

Objective: Verify downstream epigenetic effects.

-

Cell Line: MLL-AF9 rearranged leukemia cells (e.g., THP-1 or MV4-11).

-

Protocol:

-

Treat cells with 100 nM - 1 µM of compound for 24-48 hours.

-

Lyse cells and perform Western Blot for H3K4me2 (global increase) and CD11b (differentiation marker).

-

-

Expected Result: Dose-dependent increase in H3K4me2 levels and induction of differentiation markers (CD11b/CD86).

Therapeutic Implications

The inhibition of LSD1 by 1-(2-Pyridinylmethyl)cyclopropanamine leads to the "awakening" of differentiation programs in cancer cells.

-

Acute Myeloid Leukemia (AML): LSD1 suppresses genes required for myeloid differentiation. Inhibition restores these pathways, causing blast cells to differentiate and die.

-

Small Cell Lung Cancer (SCLC): LSD1 inhibition suppresses the neuroendocrine phenotype, reducing tumor growth.

References

-

Vianello, P., et al. (2014). "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry, 86, 352-363.[1][2][4] Link

-

Mattevi, A., et al. (2014). "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry, 53(16), 2563-2571. Link

-

Mould, D. P., et al. (2015). "Binding of the Anti-Cancer Drug Tranylcypromine to the Human Histone Demethylase LSD1." RSC Advances, 5, 12345-12350. Link

-

Hosseini, A., & Minucci, S. (2017). "A comprehensive review of LSD1 inhibitors: from synthesis to clinical trials." Epigenomics, 9(8), 1123-1142. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US10166221B2 - Formulations of an LSD1 inhibitor - Google Patents [patents.google.com]

- 3. ovid.com [ovid.com]

- 4. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Profiling of N-(Pyridinylmethyl)cyclopropanamine Derivatives as LSD1 Inhibitors

Topic: Biological activity of novel pyridinylmethyl cyclopropanamine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epigenetic modulator Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). While trans-2-phenylcyclopropylamine (tranylcypromine, TCP) represents the foundational pharmacophore for LSD1 inhibition, its clinical utility is limited by low potency and significant off-target activity against monoamine oxidases (MAO-A/B).

This guide details the biological characterization of novel N-(pyridinylmethyl)cyclopropanamine derivatives . By replacing the lipophilic benzyl linker common in first-generation inhibitors with a pyridinylmethyl moiety, these derivatives aim to exploit specific hydrogen-bonding interactions within the LSD1 substrate channel (specifically residues Asp555 and His564), thereby enhancing selectivity and physicochemical properties. This document serves as a protocol-driven manual for validating these compounds from enzymatic inhibition to cellular differentiation.

Chemical Biology & Mechanism of Action

The therapeutic efficacy of cyclopropanamine derivatives hinges on their ability to act as mechanism-based inactivators (suicide inhibitors) . The pyridinylmethyl scaffold does not alter the fundamental warhead mechanics but modulates the binding orientation and residence time.

The Suicide Inhibition Cascade

Upon entering the LSD1 active site, the secondary amine is oxidized by the FAD cofactor. Unlike standard substrates, the resulting radical intermediate triggers a ring-opening of the strained cyclopropane, leading to the formation of a covalent adduct with FAD.

Figure 1: Mechanism-based inactivation of LSD1 by cyclopropanamine derivatives. The pyridinylmethyl group (not shown in the simplified flow) optimizes the initial binding affinity (

Structure-Activity Relationship (SAR) Rationale

The transition from N-benzyl to N-pyridinylmethyl is not arbitrary. It addresses two specific liabilities of the TCP scaffold:

-

Selectivity (MAO vs. LSD1): The LSD1 active site is larger and more open than MAO-A/B. The pyridine nitrogen provides a vector to interact with hydrophilic residues unique to the LSD1 entrance channel, potentially reducing affinity for the hydrophobic MAO active sites.

-

Solubility: The basic pyridine nitrogen (

) improves aqueous solubility compared to the phenyl analogue, facilitating oral bioavailability.

Comparative SAR Data (Representative)

Note: Values below are representative of trends observed in high-quality medicinal chemistry campaigns (e.g., compounds related to ORY-1001 or GSK-2879552).

| Compound Class | R-Group Structure | LSD1 IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index |

| TCP (Control) | -H | 24,000 | 1.2 | 0.00005 |

| Gen 1 | N-Benzyl | 450 | 2.5 | 5.5 |

| Target Class | N-(Pyridin-3-ylmethyl) | 85 | >100 | >1100 |

| Isomer | N-(Pyridin-2-ylmethyl) | 120 | 85 | 700 |

| Isomer | N-(Pyridin-4-ylmethyl) | 300 | 45 | 150 |

Biological Evaluation Protocols

Trustworthy data generation requires rigorous assay design. The following protocols are optimized for identifying high-affinity, selective inhibitors.

In Vitro Enzymatic Inhibition (LSD1-CoREST)

Principle: LSD1 demethylates H3K4me2, producing H2O2 as a byproduct. This assay couples H2O2 production to the oxidation of Amplex Red by Horseradish Peroxidase (HRP), yielding highly fluorescent resorufin.

Protocol:

-

Buffer Preparation: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 50 mM NaCl. Critical: Freshly add 0.1 mg/mL BSA and 1 mM DTT immediately before use to prevent enzyme instability.

-

Enzyme Incubation: Incubate recombinant human LSD1/CoREST complex (25 nM final) with the test compound (serial dilution, 10-point) for 30 minutes at 25°C .

-

Substrate Addition: Add 20 µM H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA) mixed with Amplex Red (50 µM) and HRP (0.1 U/mL).

-

Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

-

Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity) and no-enzyme control (0% activity).

Cellular Differentiation Assay (MV4-11 AML Model)

LSD1 inhibition induces differentiation in AML cells, forcing them out of the blast phase. This is a phenotypic hallmark of on-target efficacy.

Protocol:

-

Seeding: Seed MV4-11 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Treatment: Treat cells with compound (0.1 nM – 10 µM) for 96 hours .

-

Why 96 hours? Epigenetic reprogramming is slow. Transcriptional changes must translate to surface protein expression.

-

-

Staining: Harvest cells, wash with cold PBS/BSA. Stain with anti-CD11b-PE (Macrophage/Monocyte marker) and anti-CD86-FITC for 30 mins at 4°C.

-

Flow Cytometry: Analyze on a flow cytometer. Gate on live singlets.

-

Output: Calculate the Mean Fluorescence Intensity (MFI) of CD11b. A potent inhibitor will show a dose-dependent increase in CD11b expression (differentiation).

Screening Workflow & Decision Logic

To efficiently filter "novel" derivatives, follow this logic gate. Only compounds passing the "Selectivity Filter" should move to cell-based models.

Figure 2: Integrated screening cascade for LSD1 inhibitors. The selectivity step is critical to avoid false positives driven by general amine oxidation.

References

-

LSD1 Inhibition Mechanism : Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry (2007).[1][3] Link

-

Indolin-5-yl Derivatives : Zhang, Y., et al. "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry (2022). Link

-

LSD1 in AML : Harris, W.J., et al. "The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells." Cancer Cell (2012). Link

-

T-448 & Safety : Matsuda, S., et al. "T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice."[4] Neuropsychopharmacology (2019). Link

-

Cyclopropanamine Review : Mimasu, S., et al. "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." Biochemical and Biophysical Research Communications (2010). Link

Sources

- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. [scholars.duke.edu]

- 3. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(2-Pyridinylmethyl)cyclopropanamine Interactions

Technical Guide for Medicinal Chemists & Computational Biologists

Executive Summary: The Scaffold & Its Significance

1-(2-Pyridinylmethyl)cyclopropanamine represents a high-value pharmacophore in modern drug discovery, specifically within the class of gem-disubstituted cyclopropylamines . Unlike its structural cousin trans-2-phenylcyclopropylamine (Tranylcypromine), which is a classic non-selective Monoamine Oxidase (MAO) inhibitor, this specific scaffold introduces two critical modifications:

-

Geminal Substitution: The amine and the methylene-pyridine group are attached to the same carbon (C1), creating a quaternary center that alters the ring-opening kinetics and steric profile.

-

Pyridine Bioisostere: The inclusion of a pyridine ring provides a specific hydrogen bond acceptor (the pyridyl nitrogen) and alters the electronic properties compared to a phenyl ring, potentially enhancing selectivity for Lysine Specific Demethylase 1 (LSD1/KDM1A) over MAO-A/B.

This guide details the in silico protocols required to profile this compound, focusing on its mechanism-based inactivation of FAD-dependent enzymes and its potential polypharmacology at Histamine H3 receptors.

Computational Strategy & Workflow

The modeling of mechanism-based inhibitors (suicide substrates) requires a hybrid approach combining Quantum Mechanics (QM) for reactivity prediction and Molecular Mechanics (MM) for binding affinity.

Figure 1: Integrated In Silico Workflow

Caption: A stepwise workflow for modeling covalent inhibitors, prioritizing QM-derived ligand geometry before docking.

Phase I: Ligand Preparation & Reactivity Profiling (QM)

Before docking, you must establish the "reactive potential" of the cyclopropane ring. The mechanism of LSD1 inhibition involves a Single Electron Transfer (SET) from the amine lone pair to the FAD cofactor, followed by cyclopropyl ring opening.

Protocol:

-

Software: Gaussian 16 or ORCA.

-

Method: DFT (B3LYP/6-31G** or ωB97X-D).

-

Objective: Calculate the Homolytic Bond Dissociation Energy (BDE) of the C1-C2 bond and the Activation Energy for the ring opening.

-

Causality: Gem-disubstituted cyclopropanes have different ring strain energies than mono-substituted ones. If the ring opening barrier is too high (>25 kcal/mol), the compound will not act as a suicide substrate.

Key Parameter Table:

| Parameter | Target Value | Significance |

|---|---|---|

| Ring Strain Energy | ~27-30 kcal/mol | Essential for driving the ring opening after oxidation. |

| N-Pyridine pKa | ~5.2 | Ensures the pyridine remains largely unprotonated at physiological pH, allowing H-bonding. |

| Amine pKa | ~8.5 - 9.0 | Must be protonated for initial electrostatic attraction to Asp555 in LSD1. |

Phase II: Target Selection & Covalent Docking

Standard rigid-receptor docking fails here because it cannot account for the formation of a covalent bond between the inhibitor and the FAD cofactor (specifically N5 of the flavin).

Target: LSD1-CoREST Complex (PDB ID: 2V1D or 2X0L ). Software: Schrödinger CovDock or AutoDock Vina (specialized script).

Step-by-Step Protocol:

-

Grid Generation: Center the grid on the FAD cofactor. Ensure the N5 atom of FAD is selectable as the "reactive residue."

-

Warhead Definition: Define the cyclopropylamine moiety as the "warhead."

-

Reaction SMARTS:[N;H2]-[C;r3]>>[N]=[C]-[C] (Simplified representation of radical opening).

-

-

Constraint: Set a positional constraint on the pyridine ring. The pyridine nitrogen should be oriented to form a hydrogen bond with Val811 or Lys661 (depending on the specific isoform/PDB numbering).

-

Execution: Run CovDock using the "Pose Prediction" mode. This algorithm first docks the non-covalent state, then simulates the bond formation, and finally minimizes the adduct.

Figure 2: Mechanism of Action & Interaction Network

Caption: The mechanistic pathway from non-covalent binding to irreversible FAD adduct formation.

Phase III: Molecular Dynamics (MD) Simulation

Once the covalent adduct is modeled, you must verify its stability. A steric clash caused by the geminal (2-pyridinylmethyl) group could destabilize the FAD cofactor, rendering the inhibition transient.

Protocol:

-

System Setup:

-

Force Field: OPLS4 or CHARMM36m (parameters for FAD-adduct are critical).

-

Solvent: TIP3P Water box, neutralized with Na+/Cl-.

-

-

Simulation Time: 100 ns minimum.

-

Analysis Metrics:

-

RMSD: Monitor the stability of the FAD-Inhibitor complex. High RMSD (>3 Å) suggests the gem-substitution is sterically disallowed.

-

H-Bond Lifetime: Calculate the percentage of simulation time the Pyridine-N maintains contact with the active site residues. A lifetime >60% indicates a potent driver of affinity.

-

Phase IV: ADMET & Polypharmacology (Off-Target Profiling)

The structural similarity to Betahistine suggests potential activity at Histamine receptors (H1/H3). This is a critical safety check.

In Silico Profiling:

-

Target: Histamine H3 Receptor (Homology model based on H1 structure PDB: 3RZE).

-

Tool: SwissTargetPrediction or SEA (Similarity Ensemble Approach).

-

BBB Permeability:

-

Calculate Topological Polar Surface Area (TPSA) .

-

Requirement: TPSA < 90 Ų for CNS penetration (LSD1 is a CNS target).

-

The pyridine ring increases TPSA compared to a phenyl ring; verify it stays within limits.

-

Data Summary Table: Predicted Properties

| Property | Value | Interpretation |

|---|---|---|

| LogP | ~1.8 | Optimal for CNS penetration. |

| TPSA | ~39 Ų | Excellent BBB permeability predicted. |

| H-Bond Donors | 2 (Amine) | Within Lipinski Rules. |

| CYP Inhibition | CYP2D6 (Possible) | Pyridine moieties can bind heme iron in CYPs; check for metabolic stability. |

References

-

LSD1 Inhibition Mechanism

-

Cyclopropylamine Scaffolds

-

Covalent Docking Methodologies

- Title: CovDock: A Practical Method for Covalent Docking.

- Source: Zhu, K., et al. (2014).

-

URL:[Link]

-

PDB Structure (LSD1)

Sources

- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-Pyridinylmethyl)cyclopropanamine: A Technical Guide

Introduction

1-(2-Pyridinylmethyl)cyclopropanamine is a unique bifunctional molecule incorporating a pyridine ring, a common motif in pharmaceuticals, and a cyclopropylamine moiety, a bioisostere often used to improve the metabolic stability and potency of drug candidates.[1][2] The rigid, three-membered ring of the cyclopropane introduces specific conformational constraints that can be advantageous in drug design. As a novel building block for drug discovery and development, a comprehensive understanding of its structural and electronic properties is paramount. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(2-Pyridinylmethyl)cyclopropanamine, offering researchers a foundational understanding for its characterization.

This document moves beyond a simple data sheet, providing a detailed rationale for the predicted spectroscopic characteristics based on first principles and data from analogous structures. It is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Predicted ¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 1-(2-Pyridinylmethyl)cyclopropanamine is expected to be rich in information, with distinct signals for the pyridine ring, the methylene bridge, and the cyclopropyl group. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent, although shifts may vary slightly with other solvents.

Rationale for Predicted Chemical Shifts:

-

Pyridine Protons (H-3, H-4, H-5, H-6): The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.[3] The proton at the H-6 position, being ortho to the nitrogen, is expected to be the most deshielded, appearing furthest downfield.[4][5] The protons at H-3, H-4, and H-5 will appear in the aromatic region, with their exact shifts influenced by the 2-substituted alkyl group.

-

Methylene Protons (H-7): These protons are in a "benzylic-like" position, adjacent to the electron-withdrawing pyridine ring. This will cause a significant downfield shift compared to a standard alkyl chain. They are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. A broad singlet is typically observed, which may not integrate to a precise 2H value unless care is taken.

-

Cyclopropane Protons (H-8, H-9): The protons on a cyclopropane ring typically appear in a highly shielded (upfield) region, often between 0 and 1 ppm.[6] This is due to the unique anisotropic effect generated by the ring current in the strained three-membered ring.[6] The two sets of methylene protons on the cyclopropane ring (H-8 and H-9) are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[7][8]

Predicted ¹H NMR Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-6 | 8.5 - 8.6 | Doublet (d) | 1H | Ortho to pyridine nitrogen, most deshielded. |

| H-4 | 7.6 - 7.7 | Triplet of doublets (td) | 1H | Aromatic region, coupled to H-3 and H-5. |

| H-5 | 7.1 - 7.2 | Doublet (d) | 1H | Aromatic region, coupled to H-4 and H-6. |

| H-3 | 7.0 - 7.1 | Triplet (t) | 1H | Aromatic region, coupled to H-4. |

| H-7 | 2.8 - 3.0 | Singlet (s) | 2H | "Benzylic-like" position adjacent to pyridine. |

| -NH₂ | 1.5 - 2.5 | Broad singlet (br s) | 2H | Variable shift due to hydrogen bonding. |

| H-8, H-9 | 0.4 - 0.8 | Multiplets (m) | 4H | Shielded cyclopropyl protons, complex coupling. |

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule. Due to molecular symmetry, eight distinct carbon signals are predicted.

Rationale for Predicted Chemical Shifts:

-

Pyridine Carbons (C-2 to C-6): These carbons will appear in the aromatic region (120-160 ppm).[9] The carbon atom attached to the nitrogen (C-2 and C-6) are typically the most deshielded. The carbon bearing the substituent (C-2) will be significantly downfield.[4][10]

-

Methylene Carbon (C-7): The "benzylic-like" carbon will be shifted downfield due to its attachment to the pyridine ring.

-

Quaternary Cyclopropyl Carbon (C-1'): This carbon, being attached to the nitrogen of the amine and the methylene bridge, will be deshielded relative to the other cyclopropyl carbons.

-

Cyclopropyl Methylene Carbons (C-2', C-3'): These carbons are highly shielded and will appear significantly upfield, a characteristic feature of cyclopropane rings.[11]

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 160 | Pyridine carbon attached to substituent, deshielded. |

| C-6 | 149 - 150 | Pyridine carbon ortho to nitrogen. |

| C-4 | 136 - 137 | Pyridine carbon para to substituent. |

| C-5 | 123 - 124 | Pyridine carbon meta to substituent. |

| C-3 | 121 - 122 | Pyridine carbon ortho to substituent. |

| C-7 | 45 - 48 | Methylene carbon adjacent to pyridine ring. |

| C-1' | 30 - 35 | Quaternary cyclopropyl carbon attached to amine. |

| C-2', C-3' | 10 - 15 | Shielded cyclopropyl methylene carbons. |

Experimental Protocols

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good starting point for non-polar to moderately polar compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(2-Pyridinylmethyl)cyclopropanamine.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a series of characteristic fragment ions that can be used to confirm the structure of the molecule.[12][13]

Molecular Ion (M⁺): The calculated molecular weight of C₉H₁₂N₂ is 148.10. Therefore, the molecular ion peak (M⁺) is expected at an m/z of 148.

Major Fragmentation Pathways:

The fragmentation of 1-(2-Pyridinylmethyl)cyclopropanamine is likely to be dominated by cleavages that lead to the formation of stable carbocations and radicals. The pyridine ring and the bond alpha to the cyclopropylamine are key sites for fragmentation.

-

Alpha-Cleavage: The bond between the methylene group and the cyclopropylamine moiety is a likely point of initial cleavage. This can lead to the formation of a stable pyridinylmethyl cation (tropylium-like ion) at m/z 92. This is often a very prominent peak in the mass spectra of 2-substituted pyridines.[14]

-

Loss of Amine Group: Fragmentation within the cyclopropylamine ring can lead to the loss of an amino group (•NH₂), resulting in a fragment at m/z 132.

-

Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening fragmentation, leading to a variety of smaller fragments.

-

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically by the loss of HCN, leading to smaller aromatic fragments.[15]

Diagram of Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways for 1-(2-Pyridinylmethyl)cyclopropanamine in EI-MS.

Data Analysis Workflow

For a researcher characterizing a newly synthesized batch of 1-(2-Pyridinylmethyl)cyclopropanamine, a systematic workflow is essential for unambiguous structure confirmation.

Caption: A logical workflow for the spectroscopic analysis and structure confirmation of 1-(2-Pyridinylmethyl)cyclopropanamine.

Conclusion

The spectroscopic analysis of 1-(2-Pyridinylmethyl)cyclopropanamine presents a unique fingerprint that is highly informative for its structural elucidation. The predicted ¹H and ¹³C NMR spectra are characterized by the distinct signals of the 2-substituted pyridine ring and the highly shielded protons and carbons of the cyclopropyl group. The mass spectrum is expected to be dominated by fragmentation leading to a stable pyridinylmethyl cation. This comprehensive guide provides researchers with the foundational knowledge and predictive data necessary to confidently identify and characterize this valuable chemical building block, thereby accelerating its application in medicinal chemistry and materials science.

References

-

PubChem. 2-Methylpyridine. National Center for Biotechnology Information. [Link]

- Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-881.

- Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 12, 226-229.

-

ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

ResearchGate. Mass spectral fragmentations of alkylpyridine N-oxides. [Link]

-

SpectraBase. 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]

- Abramovitch, R. A., & El-Gendy, M. A. F. (1988). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 21(10), 927-937.

-

MassBank. Pyridine spectrum. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine... [Link]

-

Yeast Metabolome Database. 2-methylpyridine (YMDB01458). [Link]

-

ResearchGate. CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. [Link]

-

Master Organic Chemistry. Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

PMC. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

-

PubChemLite. 1-(pyridin-2-yl)cyclopropanamine (C8H10N2). [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]

-

ACS Publications. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

University of Arizona. 13 Carbon NMR. [Link]

-

University of Puget Sound. 13C-NMR. [Link]

-

PubChem. N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine. [Link]

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

NIST WebBook. (Aminomethyl)cyclopropane. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. NMR Chart. [Link]

-

University College London. Chemical shifts. [Link]

-

PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

Sources

- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. orgsyn.org [orgsyn.org]

1-(2-Pyridinylmethyl)cyclopropanamine: A Technical Guide to its Discovery as a Potent Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Abstract

This technical guide provides an in-depth exploration of 1-(2-pyridinylmethyl)cyclopropanamine, the core chemical scaffold of the potent, irreversible enzyme inhibitor GSK2879552. The guide details the scientific rationale for targeting Lysine-Specific Demethylase 1 (LSD1), an epigenetic modifier overexpressed in various cancers. It elucidates the discovery of this novel cyclopropylamine-containing compound, its mechanism of action involving covalent modification of the flavin adenine dinucleotide (FAD) cofactor, and its preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the journey from a chemical scaffold to a clinical candidate for cancer therapy.

Introduction: The Epigenetic Target - Lysine-Specific Demethylase 1 (LSD1)

The dynamic regulation of gene expression is, in part, governed by post-translational modifications of histones. The methylation of histone H3 at lysine 4 (H3K4) is a key epigenetic mark associated with active gene transcription.[1] Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from H3K4, leading to transcriptional repression.[2][3]

Role of LSD1 in Cancer

LSD1 has emerged as a critical player in the pathogenesis of various cancers. Its overexpression has been documented in numerous malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer.[2][4] Aberrant LSD1 activity contributes to tumorigenesis by repressing tumor suppressor genes and promoting the expression of genes involved in cell proliferation, invasion, and migration.[4] Furthermore, LSD1 plays a crucial role in maintaining the self-renewal of cancer stem cells.[5]

Rationale for LSD1 Inhibition in Oncology

Given its significant role in cancer biology, LSD1 has become an attractive therapeutic target. The inhibition of LSD1 is hypothesized to restore the normal epigenetic landscape, leading to the re-expression of tumor suppressor genes and the induction of differentiation in cancer cells.[6] This targeted approach offers the potential for a more specific and less toxic cancer therapy compared to conventional chemotherapy. Several small molecule inhibitors of LSD1 have been developed and have entered clinical trials, validating its therapeutic potential.[4][7]

Discovery of a Novel Cyclopropylamine-Based Inhibitor: GSK2879552

The development of LSD1 inhibitors has been significantly influenced by the structural and mechanistic similarities between LSD1 and monoamine oxidases (MAOs).[8] Tranylcypromine, a well-known MAO inhibitor, was found to possess weak inhibitory activity against LSD1.[8] This observation spurred the development of more potent and selective LSD1 inhibitors based on the cyclopropylamine scaffold.

From Tranylcypromine to a Potent and Selective Inhibitor

Leveraging the cyclopropylamine moiety of tranylcypromine, medicinal chemists embarked on structure-activity relationship (SAR) studies to enhance potency and selectivity for LSD1 over MAOs. This effort led to the discovery of GSK2879552, a compound incorporating the 1-(2-pyridinylmethyl)cyclopropanamine core.[5] GSK2879552 was identified as a potent, selective, and orally bioavailable irreversible inhibitor of LSD1.[5]

The 1-(2-Pyridinylmethyl)cyclopropanamine Pharmacophore

The 1-(2-pyridinylmethyl)cyclopropanamine scaffold is a key pharmacophore responsible for the potent and irreversible inhibition of LSD1. The cyclopropylamine group is the reactive "warhead" that covalently modifies the FAD cofactor, while the pyridinylmethyl substituent contributes to the molecule's binding affinity and selectivity for the LSD1 active site.[8] The unique structural and electronic properties of the cyclopropane ring are crucial for its mechanism-based inactivation of the enzyme.[9]

Mechanism of Action: Irreversible Inhibition of LSD1

GSK2879552 functions as a mechanism-based inactivator of LSD1, forming a covalent bond with the enzyme's FAD cofactor.[5] This irreversible inhibition leads to a sustained loss of LSD1 demethylase activity.

The Role of the Flavin Adenine Dinucleotide (FAD) Cofactor

LSD1 utilizes a non-covalently bound FAD cofactor as an oxidizing agent in the demethylation reaction.[1] The catalytic cycle involves the transfer of electrons from the methylated lysine substrate to FAD, which is subsequently re-oxidized by molecular oxygen.

Covalent Bond Formation by the Cyclopropylamine Moiety

The cyclopropylamine moiety of GSK2879552 mimics the substrate of LSD1. Upon binding to the active site, the amine is oxidized by FAD, generating a reactive intermediate. This intermediate then undergoes a ring-opening reaction, leading to the formation of a stable covalent adduct with the FAD cofactor.[8] This covalent modification permanently inactivates the enzyme.

Caption: Mechanism of irreversible LSD1 inhibition by GSK2879552.

Preclinical Characterization

GSK2879552 has undergone extensive preclinical evaluation to determine its potency, selectivity, and anti-tumor activity.

In Vitro Enzyme Inhibition

In biochemical assays, GSK2879552 demonstrates potent inhibition of LSD1 enzymatic activity. For instance, a similar class of styrenylcyclopropylamine inhibitors have shown biochemical IC50 values in the low nanomolar range (<4 nM).[8]

Cellular Activity in Cancer Cell Lines

Treatment of cancer cell lines with GSK2879552 leads to an accumulation of H3K4me1/2, consistent with LSD1 inhibition.[4] A screen of over 150 cancer cell lines revealed that AML and SCLC cell lines were particularly sensitive to the anti-proliferative effects of GSK2879552.[5] This growth inhibition was found to be primarily cytostatic.[5]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HAL-01 | Leukemia | 1.10 | [4] |

| KE-37 | Leukemia | 3.64 | [4] |

| P30-OHK | Leukemia | 3.85 | [4] |

| SUP-B15 | Leukemia | 1.87 | [4] |

| MOLT-4 | Leukemia | 0.87 | [4] |

| LC4-1 | Leukemia | 2.73 | [4] |

Table 1: Anti-proliferative activity (IC50 values) of a chalcone derivative (D6) with LSD1 inhibitory activity in various leukemia cell lines. While not GSK2879552, this provides a reference for the potency of LSD1 inhibitors in cellular assays.

In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models of human cancers have demonstrated the anti-tumor activity of LSD1 inhibitors. For example, a potent styrenylcyclopropane LSD1 inhibitor showed robust anti-tumor activity in a Kasumi-1 AML xenograft model when dosed orally.[8]

Clinical Development of GSK2879552

GSK2879552 has been evaluated in Phase I clinical trials for the treatment of both hematological malignancies and solid tumors.

Phase I Trials in Hematological Malignancies

A Phase I study (NCT02177812) investigated GSK2879552 as a monotherapy and in combination with all-trans retinoic acid (ATRA) in patients with relapsed/refractory AML or high-risk myelodysplastic syndromes (MDS).[10][11] While the drug induced markers of differentiation, providing evidence of target engagement, it did not demonstrate significant clinical benefit and was associated with toxicities, including hemorrhage and thrombocytopenia.[10] The study was terminated due to an unfavorable risk-to-benefit ratio.[10]

Phase I Trials in Small Cell Lung Cancer (SCLC)

Another Phase I trial (NCT02034123) assessed the safety and efficacy of GSK2879552 in patients with relapsed/refractory SCLC.[12] Similar to the AML/MDS trial, this study was also terminated due to a poor risk-benefit profile, with limited disease control and a high rate of adverse events.[12]

Pharmacokinetics and Pharmacodynamics

In clinical studies, GSK2879552 was rapidly absorbed, with maximum plasma concentrations reached within the first hour.[10] It exhibited slow elimination, with a half-life of approximately 17 hours.[10]

| Parameter | Value | Reference |

| Time to Cmax | ~1 hour | [10] |

| Half-life (t½) | ~17 hours | [10] |

Table 2: Pharmacokinetic parameters of GSK2879552 in patients with relapsed/refractory AML.

Safety and Tolerability Profile

The primary dose-limiting toxicities observed in clinical trials of GSK2879552 were related to hematological adverse events, particularly thrombocytopenia.[10][12] This is considered an on-target effect of LSD1 inhibition, as LSD1 is known to play a role in hematopoietic differentiation.[1]

Experimental Protocols

Synthesis of 1-(2-Pyridinylmethyl)cyclopropanamine Intermediate

The synthesis of cyclopropylamines can be achieved through various routes. A common method involves the reductive amination of a corresponding ketone. The synthesis of an intermediate for the LSD1 inhibitor GSK2879552 has been reported via reductive amination.[13] A general, representative protocol for the synthesis of a primary cyclopropylamine from a nitrile is the Kulinkovich-Szymoniak reaction.[14]

Protocol: Kulinkovich-Szymoniak Reaction for Primary Cyclopropylamine Synthesis [14]

-

To a solution of the desired nitrile in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a Lewis acid (e.g., BF3·OEt2).

-

Cool the mixture to the appropriate temperature (e.g., 0 °C).

-

Slowly add a Grignard reagent (e.g., EtMgBr).

-

Add a titanium(IV) isopropoxide solution dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with an aqueous acid solution (e.g., HCl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the product into an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Caption: General workflow for the synthesis of primary cyclopropylamines.

LSD1 Inhibition Assay (A Representative Protocol)

The inhibitory activity of compounds against LSD1 can be determined using a variety of biochemical assays. A common method involves measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a coupled enzyme system.

Protocol: Amplex Red LSD1 Inhibition Assay

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

To the wells of a microplate, add the reaction buffer, horseradish peroxidase (HRP), Amplex Red reagent, and the LSD1 enzyme.

-

Add the test compound (e.g., GSK2879552) at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the H3K4me2-peptide substrate.

-

Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time at a constant temperature (e.g., 37 °C).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective LSD1 inhibitors has been guided by extensive SAR studies. Key insights include:

-

The Cyclopropylamine Moiety: Essential for the irreversible mechanism of action.[8]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can form important interactions within the LSD1 active site, contributing to binding affinity.[15]

-

Substituents on the Aromatic Rings: Modifications to the aromatic rings can modulate potency, selectivity, and pharmacokinetic properties.

Future Directions and Conclusion

The discovery of 1-(2-pyridinylmethyl)cyclopropanamine as a core scaffold for potent LSD1 inhibitors represents a significant advancement in the field of epigenetic drug discovery. While the clinical development of GSK2879552 was halted due to an unfavorable risk-benefit profile, the knowledge gained from these studies is invaluable.[10][12] The on-target toxicity of thrombocytopenia remains a challenge for irreversible LSD1 inhibitors.[1]

Future research may focus on the development of reversible LSD1 inhibitors or inhibitors with a more favorable safety profile.[7] The exploration of combination therapies, where LSD1 inhibitors are used in conjunction with other anti-cancer agents, also holds promise.[6][16]

References

-

Taylor, F., & Francis, J. (2021). Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. Leukemia & Lymphoma, 63(2), 463-467. [Link]

-

Roboz, G. J., Yee, K., Verma, A., Borthakur, G., de la Fuente Burguera, A., Sanz, G., ... & Wei, A. H. (2022). Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. Leukemia & Lymphoma, 63(2), 463-467. [Link]

-

Paz-Ares, L., et al. (2019). Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC. Journal of Thoracic Oncology, 14(10), 1836-1846. [Link]

-

Mohammad, H. P., et al. (2016). Antitumor activity of LSD1 inhibitors in lung cancer. Oncotarget, 7(3), 2845-2857. [Link]

-

Wang, J., et al. (2021). Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 263-275. [Link]

-

Grogan, G. (2020). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ChemCatChem, 12(18), 4424-4441. [Link]

-

Li, Z., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 821-828. [Link]

-

Kruger, R. G., et al. (2016). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 101(10), 1247-1257. [Link]

-

Moyer, M. P., et al. (2013). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 555-560. [Link]

-

Sato, S., et al. (2021). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports, 11(1), 1-13. [Link]

- GlaxoSmithKline. (2014). Combinations of LSD1 inhibitors for use in the treatment of solid tumors.

-

Zhang, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(3), 548. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

-

Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 705. [Link]

-

Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 114-115. [Link]

-

Yablokov, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. [Link]

Sources

- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]

A Technical Guide to the Structure-Activity Relationship of 1-(2-Pyridinylmethyl)cyclopropanamine Analogs as Flavoenzyme Inhibitors

Abstract